molecular formula C11H12N2O2 B11897217 (S)-2-Amino-3-(1H-indol-2-yl)propanoic acid CAS No. 533-42-6

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid

Cat. No.: B11897217
CAS No.: 533-42-6
M. Wt: 204.22 g/mol
InChI Key: KYNMONSTYCGIDJ-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1H-indol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid is unique due to its specific indole structure and the presence of an amino group, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

533-42-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-5-7-3-1-2-4-10(7)13-8/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1

InChI Key

KYNMONSTYCGIDJ-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(C(=O)O)N

Origin of Product

United States

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